2-Cyano-6-methylpyrimidine-4-boronic acid
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Overview
Description
2-Cyano-6-methylpyrimidine-4-boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyano group and a methyl group. The molecular formula of this compound is C6H6BN3O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-methylpyrimidine-4-boronic acid typically involves the reaction of 2-Cyano-6-methylpyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-Cyano-6-methylpyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-methylpyrimidine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The cyano and methyl groups on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Oxidizing Agents: Used for the oxidation of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
2-Cyano-6-methylpyrimidine-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-6-methylpyrimidine-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.
4-Formylphenylboronic Acid: Used in similar applications but with different reactivity due to the formyl group.
3-Formylphenylboronic Acid: Similar to 4-Formylphenylboronic Acid but with different positional isomerism.
Uniqueness
2-Cyano-6-methylpyrimidine-4-boronic acid is unique due to the presence of both cyano and methyl groups on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these functional groups are advantageous .
Properties
Molecular Formula |
C6H6BN3O2 |
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Molecular Weight |
162.94 g/mol |
IUPAC Name |
(2-cyano-6-methylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C6H6BN3O2/c1-4-2-5(7(11)12)10-6(3-8)9-4/h2,11-12H,1H3 |
InChI Key |
KSOPBSQPJAWOHI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=N1)C#N)C)(O)O |
Origin of Product |
United States |
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